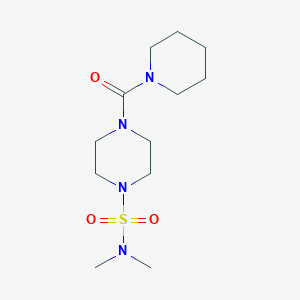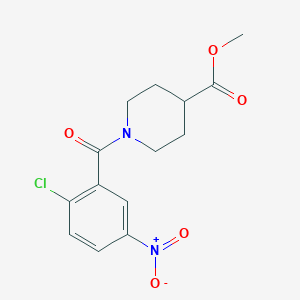![molecular formula C16H17NOS B5879348 N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
N-[4-(ethylthio)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ethylthio)phenyl]-2-phenylacetamide, commonly known as ETPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ETPA is a member of the phenylacetamide family of compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of ETPA is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. ETPA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ETPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process of new blood vessel formation. ETPA has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using ETPA in lab experiments is its high potency and specificity towards cancer cells and bacteria. ETPA has also been shown to have low toxicity towards normal cells, which makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using ETPA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on ETPA, including:
1. Development of new ETPA derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of ETPA to better understand its anticancer and antimicrobial activities.
3. Evaluation of the efficacy of ETPA in animal models of cancer and infectious diseases.
4. Development of new drug delivery systems for ETPA to improve its targeted delivery to cancer cells and bacteria.
5. Investigation of the potential synergistic effects of ETPA with other anticancer and antimicrobial agents.
Conclusion:
ETPA is a promising compound with significant potential applications in medicinal chemistry, pharmacology, and biochemistry. Its high potency and specificity towards cancer cells and bacteria make it a promising candidate for the development of new anticancer and antimicrobial agents. Further research is needed to fully understand the mechanism of action of ETPA and to evaluate its efficacy in animal models of cancer and infectious diseases.
合成法
The synthesis of ETPA involves the reaction of 4-(ethylthio)aniline with 2-bromoacetophenone in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is purified by recrystallization to obtain ETPA in high yield and purity.
科学的研究の応用
ETPA has been studied extensively for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that ETPA exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ETPA has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(4-ethylsulfanylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-19-15-10-8-14(9-11-15)17-16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMPRPYIPBWJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylthio)phenyl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)
![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)



![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)